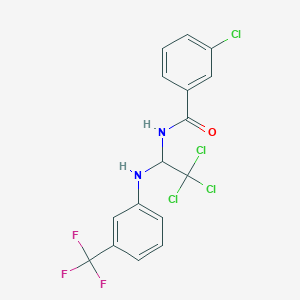

![molecular formula C19H13F3N2O5S B2494142 N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1797613-77-4](/img/structure/B2494142.png)

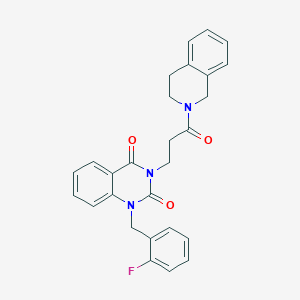

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H13F3N2O5S and its molecular weight is 438.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Spectral Studies and Quantum-Chemical Calculations

Research into furan derivatives, including those related to N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, has demonstrated their importance in spectral studies and quantum-chemical calculations. These compounds have been synthesized and identified, with investigations into their intramolecular hydrogen bonds using IR spectroscopy and semi-empirical quantum-chemical calculations. The findings support the spectral studies and offer insights into their molecular and crystal structures, showcasing their potential in developing new materials with specific optical properties (Hritzová et al., 2005).

Nucleophilic Carbon-Carbon Bond Formation

Studies on the nucleophilic carbon-carbon bond formation involving furans and thiophenes highlight a method for regioselective installation of carbon functional groups. This research presents a valuable approach for modifying furan and thiophene nuclei, which could be applied in the synthesis of complex organic molecules, potentially leading to new drugs or materials (Akai et al., 2004).

Electrochemical Behavior and EPR Investigations

The electrochemical behavior and electron paramagnetic resonance (EPR) investigations of compounds containing furan and thiophene units provide insights into their radical cations. These studies are crucial for understanding the electronic properties of such molecules, which is essential for the development of electronic devices, sensors, and other technologies (Fajarí et al., 1998).

Synthesis of Pyrimidine and Pyridazine Derivatives

Research into the synthesis of compounds based on reactions involving furan-2(3H)-ones opens pathways to creating biologically active compounds. These compounds, containing pyrimidine and pyridazine structural fragments, have potential applications in pharmaceuticals, demonstrating the significance of furan derivatives in drug discovery (Aniskova et al., 2017).

Multi-component Synthesis

The multi-component synthesis of highly functionalized bifurans and thiophen-2-ylfurans shows the versatility of furan and thiophene compounds in organic synthesis. This methodology enables the production of complex molecules with potential applications in materials science and pharmaceuticals, illustrating the wide-ranging applicability of such derivatives (Sayahi et al., 2015).

Mécanisme D'action

Target of Action

It’s known that thiophene-based compounds have been of interest to scientists due to their potential as biologically active compounds . They have been used to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that thiophene-based compounds can exhibit a wide range of therapeutic properties . For example, they can act as enzyme inhibitors , which can block the activity of certain enzymes, altering a biological pathway .

Biochemical Pathways

Thiophene-based compounds have been shown to inhibit enzymes such as urease, acetylcholinesterase (ache), and butyrylcholinesterase (bche) . Inhibition of these enzymes can affect various biochemical pathways, including those involved in neurotransmission and digestion .

Pharmacokinetics

The presence of the thiophene ring and other functional groups in the compound could potentially influence its pharmacokinetic properties .

Result of Action

Thiophene-based compounds have been shown to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .

Analyse Biochimique

Biochemical Properties

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The inhibition of these enzymes is significant because it can lead to potential therapeutic applications, such as treatments for Alzheimer’s disease and other neurodegenerative disorders . The interactions between N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide and these enzymes involve binding to the active sites, thereby preventing the enzymes from catalyzing their respective reactions.

Cellular Effects

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has been observed to affect various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate hypoxia-inducible factor-α (HIF-α) by inhibiting factor inhibiting HIF-1 (FIH-1), leading to the induction of anti-hypoxic proteins . This activation can enhance cellular responses to hypoxic conditions, which is beneficial in therapeutic contexts such as ischemic diseases.

Molecular Mechanism

The molecular mechanism of action of N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active sites of enzymes like urease, AChE, and BChE, leading to their inhibition . Additionally, it interacts with FIH-1, preventing the hydroxylation of HIF-1α and allowing HIF-1α to activate the transcription of genes involved in the cellular response to hypoxia . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on enzymes over extended periods . Long-term studies have indicated that the compound can sustain its impact on cellular processes, such as the activation of HIF-1α, without significant degradation .

Dosage Effects in Animal Models

The effects of N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits target enzymes and activates HIF-1α without causing adverse effects . At higher dosages, there may be toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interactions with enzymes like urease, AChE, and BChE play a role in its metabolic processing . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites within the body.

Subcellular Localization

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s interaction with its target enzymes and proteins, influencing its overall biochemical activity.

Propriétés

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O5S/c20-19(21,22)29-12-5-3-11(4-6-12)24-18(27)17(26)23-10-13-7-8-15(30-13)16(25)14-2-1-9-28-14/h1-9H,10H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEAETJINSJSIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)

![4-(4-fluorobenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494060.png)

![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)

![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)

![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)

![N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2494077.png)

![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)